2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid
CAS No.: 1428862-33-2
Cat. No.: VC8341836
Molecular Formula: C23H31N5O6
Molecular Weight: 473.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428862-33-2 |
|---|---|
| Molecular Formula | C23H31N5O6 |
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid |
| Standard InChI | InChI=1S/C21H29N5O2.C2H2O4/c1-15(2)26-18-8-5-4-7-17(18)19(24-26)21-23-22-20(28-21)16-9-12-25(13-10-16)11-6-14-27-3;3-1(4)2(5)6/h4-5,7-8,15-16H,6,9-14H2,1-3H3;(H,3,4)(H,5,6) |
| Standard InChI Key | XHXCJKNEBFAUSE-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC.C(=O)(C(=O)O)O |
| Canonical SMILES | CC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
-
Piperidine ring: A six-membered saturated ring with one nitrogen atom, functionalized at the 4-position with a 3-methoxypropyl side chain.
-
Indazole moiety: A bicyclic aromatic system substituted with an isopropyl group at the 1-position.
-
1,3,4-Oxadiazole core: A five-membered ring containing two nitrogen atoms and one oxygen atom, serving as a central scaffold linking the piperidine and indazole components .
The oxalic acid counterion enhances solubility and crystallinity, critical for pharmaceutical formulation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H31N5O6 |
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | 2-[1-(3-Methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole; oxalic acid |
| CAS Number | 1428862-33-2 |
| Solubility | Moderate in polar solvents |
Synthesis and Large-Scale Production
Synthetic Routes
The synthesis involves multi-step organic reactions optimized for scalability and purity :
Step 1: Piperidine Intermediate Preparation
1-(3-Methoxypropyl)piperidin-4-amine undergoes nucleophilic substitution with a brominated precursor to introduce the oxadiazole-indazole moiety. Reaction conditions: 70–85°C for 6–8 hours in dimethylformamide (DMF) .
Step 2: Oxadiazole Ring Formation
Cyclization of a hydrazide intermediate with carboxylic acid derivatives using carbodiimide coupling reagents. This step proceeds at 25–30°C for 2 hours, achieving yields >85% .
Step 3: Salt Formation with Oxalic Acid
The free base is treated with oxalic acid in ethanol at 20–25°C, yielding the final crystalline product with >99% purity after recrystallization .
Table 2: Critical Process Parameters
| Parameter | Optimal Range |
|---|---|
| Cyclization Temperature | 25–30°C |
| Coupling Reaction Time | 2 hours |
| Purification Method | Recrystallization (Ethanol) |
Pharmacological Profile
Mechanism of Action
Usmarapride acts as a partial agonist at 5-HT4 receptors (EC50 = 2.1 nM), with 1,000-fold selectivity over 5-HT3 and 5-HT7 subtypes . Activation of 5-HT4 receptors triggers:
-
Increased cyclic adenosine monophosphate (cAMP) production, enhancing synaptic plasticity.
-
Proteolytic cleavage of amyloid precursor protein (APP) to neuroprotective sAPPα, reducing pathogenic Aβ accumulation .
Cognitive Enhancement
In rodent models of Alzheimer’s disease, Usmarapride (1–10 mg/kg, oral) improved spatial memory in the Morris water maze and object recognition tasks. Efficacy correlated with dose-dependent increases in hippocampal sAPPα levels (up to 2.5-fold) .
Antidepressant Effects
The compound reduced immobility time by 40% in the mouse forced swim test at 3 mg/kg, comparable to fluoxetine. This effect is mediated via 5-HT4-dependent modulation of prefrontal cortex dopamine release .
Preclinical and Clinical Development
Phase 1 Clinical Trials
In healthy volunteers, Usmarapride achieved projected therapeutic plasma concentrations (10–50 ng/mL) with linear pharmacokinetics. Common adverse events included mild headache (12% of subjects) and nausea (8%), resolving without intervention .
Phase 2 Enabling Studies
28-day toxicology studies in dogs showed no histopathological abnormalities at doses up to 100 mg/kg/day, supporting advancement to Phase 2 trials for Alzheimer’s disease .
Comparative Analysis with Similar Compounds
Structural Analogues
-
Prucalopride: A full 5-HT4 agonist used for constipation, lacks the oxadiazole-indazole system and shows no cognitive benefits .
-
VRX-03011: A partial agonist discontinued due to poor bioavailability. Usmarapride’s 3-methoxypropyl side chain enhances blood-brain barrier penetration .
Table 3: Pharmacokinetic Comparison
| Compound | Bioavailability (%) | Half-Life (h) |
|---|---|---|
| Usmarapride | 65 | 8–10 |
| VRX-03011 | 22 | 3.5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume